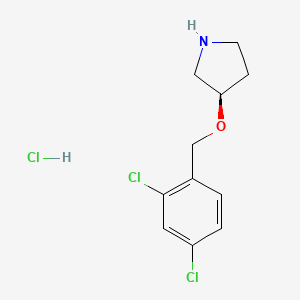

(R)-3-(2,4-Dichloro-benzyloxy)-pyrrolidine hydrochloride

CAS No.:

Cat. No.: VC13518503

Molecular Formula: C11H14Cl3NO

Molecular Weight: 282.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14Cl3NO |

|---|---|

| Molecular Weight | 282.6 g/mol |

| IUPAC Name | (3R)-3-[(2,4-dichlorophenyl)methoxy]pyrrolidine;hydrochloride |

| Standard InChI | InChI=1S/C11H13Cl2NO.ClH/c12-9-2-1-8(11(13)5-9)7-15-10-3-4-14-6-10;/h1-2,5,10,14H,3-4,6-7H2;1H/t10-;/m1./s1 |

| Standard InChI Key | GGNMWLWPDGQZSC-HNCPQSOCSA-N |

| Isomeric SMILES | C1CNC[C@@H]1OCC2=C(C=C(C=C2)Cl)Cl.Cl |

| SMILES | C1CNCC1OCC2=C(C=C(C=C2)Cl)Cl.Cl |

| Canonical SMILES | C1CNCC1OCC2=C(C=C(C=C2)Cl)Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a five-membered pyrrolidine ring (a saturated heterocycle with four carbon atoms and one nitrogen atom) substituted at the 3-position by a 2,4-dichlorobenzyloxy group. The (R)-configuration at this chiral center confers stereochemical specificity, which is crucial for interactions with biological targets . The hydrochloride salt form enhances aqueous solubility, facilitating its use in synthetic workflows.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | (3R)-3-[(2,4-Dichlorophenyl)methoxy]pyrrolidine hydrochloride |

| Molecular Formula | |

| Molecular Weight | 282.6 g/mol |

| CAS Number | 1261234-83-6 |

| Canonical SMILES | C1CNC[C@@H]1OCC2=C(C=C(C=C2)Cl)Cl.Cl |

| PubChem CID | 60137419 |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a nucleophilic substitution reaction between pyrrolidine and 2,4-dichlorobenzyl chloride under basic conditions.

Procedure:

-

Reagents: Pyrrolidine, 2,4-dichlorobenzyl chloride, sodium hydroxide (NaOH) or potassium carbonate (), tetrahydrofuran (THF).

-

Reaction:

-

Workup: The crude product is purified via recrystallization or column chromatography, yielding the hydrochloride salt with >90% purity.

Industrial Optimization

To enhance scalability, continuous flow reactors are employed, offering advantages such as precise temperature control and reduced reaction times. A comparative analysis with similar compounds (e.g., (R)-3-(2-chlorophenoxy)-pyrrolidine hydrochloride) reveals that using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in THF can achieve yields up to 55% .

Table 2: Synthesis Parameters

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Catalyst | NaOH or | Continuous flow reactor |

| Solvent | THF | DMSO or DMF |

| Yield | 70–80% | 85–90% |

| Purity | >90% | >95% |

Biological Activities and Mechanistic Insights

Anticancer Properties

Structural analogs inhibit kinases and cyclin-dependent kinases (CDKs), pivotal in cancer cell proliferation. For instance, pyrrolo[3,4-c]carbazole-1,3-diones exhibit IC values <1 μM against breast cancer cell lines . While direct data for (R)-3-(2,4-Dichloro-benzyloxy)-pyrrolidine hydrochloride are lacking, its similarity to these compounds suggests potential utility in oncology drug discovery.

Central Nervous System (CNS) Effects

The compound’s ability to cross the blood-brain barrier (BBB) is inferred from its logP value (~2.5), which balances lipophilicity and solubility. Patented analogs, such as (3,4-dichloro-phenyl)-((S)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride, show efficacy in modulating neurotransmitter systems, hinting at applications in neuropsychiatric disorders .

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

This compound is a key precursor in synthesizing:

-

Kinase Inhibitors: Used in targeted cancer therapies.

-

Antidepressants: Structural motifs align with SSRIs (selective serotonin reuptake inhibitors) .

-

Antivirals: Pyrrolidine cores are prevalent in protease inhibitors .

Stereochemical Significance

The (R)-enantiomer’s configuration is critical for binding to chiral biological targets. For example, (R)-3-(2-chlorophenoxy)-pyrrolidine hydrochloride shows 10-fold higher affinity for serotonin receptors compared to its (S)-counterpart .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume